molecular formula C19H20O3 B3154849 (2E)-1-(2,4-Dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one CAS No. 786699-15-8

(2E)-1-(2,4-Dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one

Cat. No. B3154849
CAS RN: 786699-15-8
M. Wt: 296.4 g/mol
InChI Key: PCWFOISUGSZKHX-FMIVXFBMSA-N
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Description

(2E)-1-(2,4-Dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one, also known as DPEP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPEP is a yellowish powder that is soluble in organic solvents and has a molecular weight of 296.36 g/mol.

Mechanism Of Action

The mechanism of action of (2E)-1-(2,4-Dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one is not well understood. However, studies have shown that (2E)-1-(2,4-Dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one exhibits its anti-cancer activity by inducing apoptosis in cancer cells. (2E)-1-(2,4-Dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one has also been shown to inhibit the growth of bacteria by disrupting the bacterial cell wall.
Biochemical and Physiological Effects:
(2E)-1-(2,4-Dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that (2E)-1-(2,4-Dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one exhibits anti-cancer activity by inducing apoptosis in cancer cells. (2E)-1-(2,4-Dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one has also been shown to inhibit the growth of bacteria by disrupting the bacterial cell wall.

Advantages And Limitations For Lab Experiments

One of the main advantages of (2E)-1-(2,4-Dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one is its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. (2E)-1-(2,4-Dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one is also relatively easy to synthesize and purify, making it readily available for research purposes.
However, one of the limitations of (2E)-1-(2,4-Dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one is its limited solubility in water, which can make it difficult to use in certain experiments. (2E)-1-(2,4-Dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one also has a relatively short half-life, which can limit its effectiveness in certain applications.

Future Directions

There are several future directions for the research on (2E)-1-(2,4-Dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one. One possible direction is to further investigate the mechanism of action of (2E)-1-(2,4-Dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one in order to better understand its anti-cancer and anti-bacterial activities. Another possible direction is to explore the potential applications of (2E)-1-(2,4-Dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one in the synthesis of new pharmaceuticals and organic materials. Additionally, future research could focus on improving the solubility and stability of (2E)-1-(2,4-Dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one in order to expand its range of applications.

Scientific Research Applications

(2E)-1-(2,4-Dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one has been extensively studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, (2E)-1-(2,4-Dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one has been shown to exhibit anti-cancer, anti-inflammatory, and anti-bacterial activities. (2E)-1-(2,4-Dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one has also been used as a precursor in the synthesis of various pharmaceuticals.
In organic synthesis, (2E)-1-(2,4-Dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one has been used as a key intermediate in the synthesis of various natural products and bioactive compounds. (2E)-1-(2,4-Dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one has also been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis.
In materials science, (2E)-1-(2,4-Dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one has been used as a building block in the synthesis of various organic materials such as polymers and dendrimers. (2E)-1-(2,4-Dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one has also been used as a dopant in the synthesis of organic semiconductors, which have potential applications in electronic devices.

properties

IUPAC Name

(E)-1-(2,4-dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O3/c1-4-14-5-7-15(8-6-14)9-12-18(20)17-11-10-16(21-2)13-19(17)22-3/h5-13H,4H2,1-3H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCWFOISUGSZKHX-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(2,4-Dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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